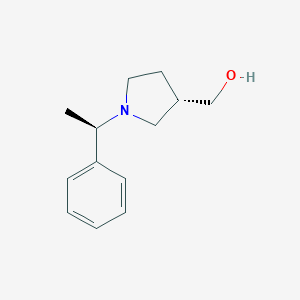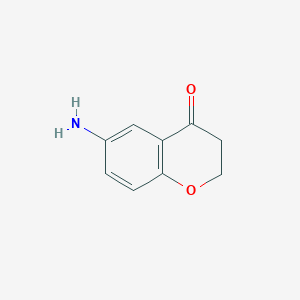
6-Aminochroman-4-one
Overview
Description
6-Aminochroman-4-one is a significant heterobicyclic compound . It acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .
Molecular Structure Analysis
The molecular weight of this compound is 163.17 . Its molecular formula is C9H9NO2 . The structure of this compound is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) .Scientific Research Applications
Synthesis of Cyclic β2,3-Amino Acids : 1,3-Oxazinan-6-one derivatives, related to 6-Aminochroman-4-one, are used for synthesizing cyclic β2,3-amino acids, which have considerable importance in medicinal chemistry (Sleebs, Nguyen, & Hughes, 2013).
Expedient Synthesis of 4-Aminochromans : 4-Aminochromans and 4-aminothiochromans, derivatives of 4-chromanone (closely related to this compound), have been synthesized for potential use in drug and pesticide research (Sebök, Levai, & Timár, 1998).
Non-standard Hydrogen Bonding in Genetic Alphabet : Research on nucleosides containing 6-Amino-3-(2'-deoxy-beta-D-ribofuranosyl)-5-nitro-1H-pyridin-2-one, a compound related to this compound, demonstrates their potential use in expanding the genetic alphabet due to unique hydrogen-bonding patterns (Hutter & Benner, 2003).
Study of Dynamic Protein Interactions : Amino acid analogs based on solvatochromic fluorophores related to this compound have been developed for investigating protein-protein interactions (Loving & Imperiali, 2008).
Synthesis of Chroman-2-ones and α-Amino Acids : Chroman-2-ones, related to this compound, have been synthesized for their significant biological activities (Chandrasekhar, Tsay, Pradhan, & Hwu, 2017).
Fluorescent Sensors and Logic Gate Applications : Compounds related to this compound have been used to create fluorescent sensors for detecting aluminum ions and for application in logic gates (Yadav & Singh, 2018).
Photovoltaic Device Applications : Derivatives of this compound have been explored for use in photovoltaic devices due to their unique optical and electronic properties (Halim, Ibrahim, Roushdy, Farag, Gabr, & Said, 2018).
Biochemical Analysis and Chromatography : this compound derivatives have been used in biochemical analysis, particularly in amino acid chromatography (Moore & Stein, 1951).
Future Directions
Mechanism of Action
Target of Action
6-Aminochroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits significant variations in biological activities . .
Mode of Action
Chromanone derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects . These activities suggest that this compound may interact with multiple targets and induce various changes in cellular processes.
Biochemical Pathways
Given the broad range of pharmacological activities exhibited by chromanone derivatives , it can be inferred that this compound may influence several biochemical pathways.
Result of Action
Chromanone derivatives have been shown to exhibit a wide range of pharmacological activities , suggesting that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
6-Aminochroman-4-one is known to interact with various enzymes, proteins, and other biomolecules. It is structurally similar to chromanone, which has been found to exhibit a wide range of pharmacological activities
Cellular Effects
Chromanone analogs have been reported to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral activities . These activities suggest that this compound may influence cell function, gene expression, and cellular metabolism, but specific studies on this compound are needed to confirm these effects.
Molecular Mechanism
Chroman-4-one derivatives have been found to inhibit pteridine reductase 1 (PTR1), an enzyme involved in the folate metabolism pathway . It is unclear whether this compound shares this mechanism of action.
Properties
IUPAC Name |
6-amino-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBARYAQCKDIKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602120 | |
| Record name | 6-Amino-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103441-69-6 | |
| Record name | 6-Amino-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

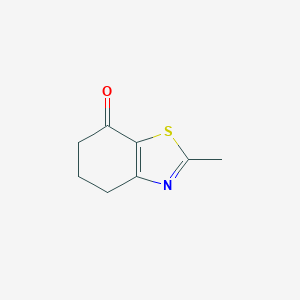
![3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride](/img/structure/B179743.png)
![N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B179747.png)
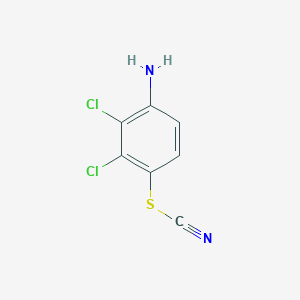
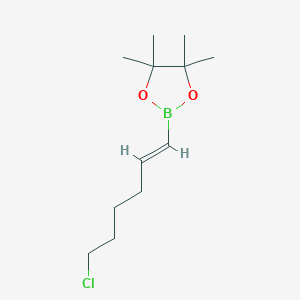

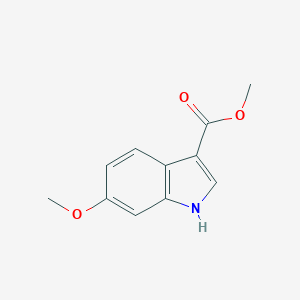
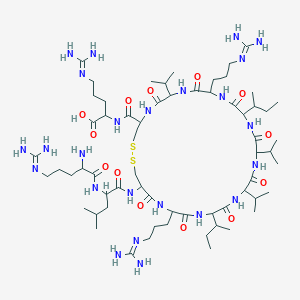
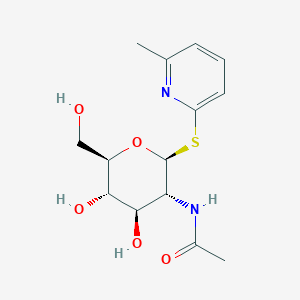
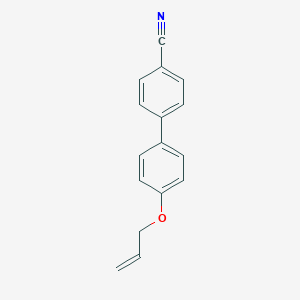
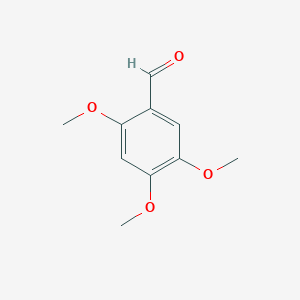
![3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B179767.png)

